N'-[(E)-1,3-benzodioxol-5-ylmethylidene]decane-1-sulfonohydrazide
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Overview
Description
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This particular compound features a benzodioxole moiety, which is a fused ring system containing both benzene and dioxole rings, and a decane-1-sulfonohydrazide group.
Preparation Methods
The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE typically involves the condensation reaction between an aldehyde and a sulfonohydrazide. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that Schiff bases, including this compound, may act as enzyme inhibitors and have pharmacological applications.
Industry: It is used in the synthesis of various organic compounds and materials
Mechanism of Action
The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The Schiff base moiety allows the compound to act as a chelating agent, binding to metal ions and inhibiting their activity. This can lead to the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE can be compared with other Schiff bases such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of the benzodioxole moiety in N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE makes it unique and may contribute to its specific properties and applications .
Properties
Molecular Formula |
C18H28N2O4S |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]decane-1-sulfonamide |
InChI |
InChI=1S/C18H28N2O4S/c1-2-3-4-5-6-7-8-9-12-25(21,22)20-19-14-16-10-11-17-18(13-16)24-15-23-17/h10-11,13-14,20H,2-9,12,15H2,1H3/b19-14+ |
InChI Key |
VHADANNCHQAOQF-XMHGGMMESA-N |
Isomeric SMILES |
CCCCCCCCCCS(=O)(=O)N/N=C/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)NN=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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